1-(2-Carbamoylethyl)-6-indolecarboxylic acid

Description

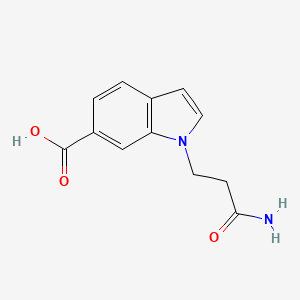

1-(2-Carbamoylethyl)-6-indolecarboxylic acid is an indole derivative featuring a carboxylic acid group at the 6-position and a carbamoylethyl substituent at the 1-position.

Properties

IUPAC Name |

1-(3-amino-3-oxopropyl)indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-11(15)4-6-14-5-3-8-1-2-9(12(16)17)7-10(8)14/h1-3,5,7H,4,6H2,(H2,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRATGBBLONTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carbamoylethyl)-6-indolecarboxylic acid typically involves the formation of the indole ring followed by the introduction of the carbamoylethyl and carboxylic acid groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carbamoylethyl)-6-indolecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.

Scientific Research Applications

1-(2-Carbamoylethyl)-6-indolecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-carbamoylethyl)-6-indolecarboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Carbamoylethyl)-6-indolecarboxylic acid with structurally related indole derivatives, emphasizing substituent positions, molecular properties, and synthesis methods.

Structural and Functional Differences

- Electronic Effects : Chloro and bromo substituents in analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid and 1-benzyl-6-bromo-1H-indole-2-carboxylic acid introduce electron-withdrawing effects, influencing reactivity in electrophilic substitutions.

- Synthetic Utility : Sulfonyl groups (e.g., in 6-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide ) enhance stability during multi-step syntheses, whereas carboxylic acid groups enable conjugation with amines or alcohols.

Biological Activity

1-(2-Carbamoylethyl)-6-indolecarboxylic acid is an indolecarboxylic acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the molecular formula C12H13N1O3, characterized by an indole ring linked to a carboxylic acid and a carbamoyl group. This unique structure contributes to its biological activity, particularly in pharmacology and agricultural applications.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its ability to modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.

2. Antiviral Activity

The compound has shown promise as a scaffold for developing antiviral agents. Derivatives synthesized from this compound have been evaluated for their inhibitory effects against viruses, including influenza A. Some derivatives demonstrated notable antiviral activity, indicating potential for further drug development .

3. Anticancer Potential

Indole derivatives, including this compound, have been explored for their anticancer properties. Studies have highlighted their ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related indole-2-carboxamide derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), with some compounds exhibiting potency comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : Initial studies suggest that this compound may interact with neurotransmitter systems, influencing mood regulation and cognitive functions.

- HIV-1 Integrase Inhibition : Derivatives have been shown to effectively inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. Structural modifications have enhanced their binding affinity and inhibitory potency .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Photochemical Processes : Utilizing nucleophilic organic catalysts to generate carbamoyl radicals.

- Derivatization : Modifying the indole structure to create various derivatives with tailored biological activities.

These synthetic approaches are crucial for exploring the compound's full pharmacological potential and optimizing its efficacy.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.